molecular formula C16H18N4O4S B14802143 N-carbamimidoyl-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}benzenesulfonamide

N-carbamimidoyl-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}benzenesulfonamide

Cat. No.: B14802143
M. Wt: 362.4 g/mol
InChI Key: UQYNCTVHAAGZLH-UHFFFAOYSA-N
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Description

N-[amino(imino)methyl]-4-[(3-ethoxy-4-hydroxybenzylidene)amino]benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino(imino)methyl group and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[amino(imino)methyl]-4-[(3-ethoxy-4-hydroxybenzylidene)amino]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 3-ethoxy-4-hydroxybenzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[amino(imino)methyl]-4-[(3-ethoxy-4-hydroxybenzylidene)amino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[amino(imino)methyl]-4-[(3-ethoxy-4-hydroxybenzylidene)amino]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[amino(imino)methyl]-4-[(3-ethoxy-4-hydroxybenzylidene)amino]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit carbonic anhydrase IX, which is involved in various physiological processes.

Comparison with Similar Compounds

N-[amino(imino)methyl]-4-[(3-ethoxy-4-hydroxybenzylidene)amino]benzenesulfonamide can be compared with other benzenesulfonamide derivatives. Similar compounds include:

    4-aminobenzenesulfonamide: A simpler analog with similar functional groups.

    3-ethoxy-4-hydroxybenzaldehyde: A precursor used in the synthesis of the compound.

    Other Schiff bases: Compounds with similar imine functional groups.

The uniqueness of N-[amino(imino)methyl]-4-[(3-ethoxy-4-hydroxybenzylidene)amino]benzenesulfonamide lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[4-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]phenyl]sulfonylguanidine

InChI

InChI=1S/C16H18N4O4S/c1-2-24-15-9-11(3-8-14(15)21)10-19-12-4-6-13(7-5-12)25(22,23)20-16(17)18/h3-10,21H,2H2,1H3,(H4,17,18,20)

InChI Key

UQYNCTVHAAGZLH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)O

Origin of Product

United States

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